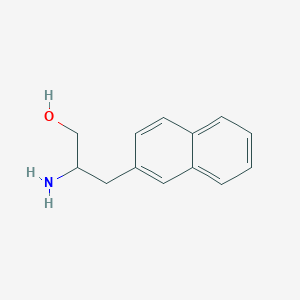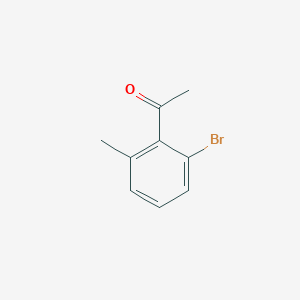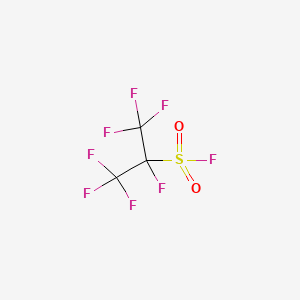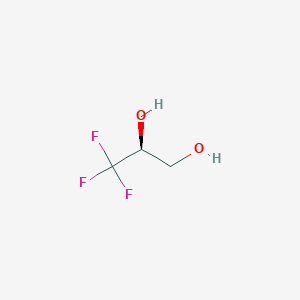![molecular formula C10H13O4- B3040090 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 15448-77-8](/img/structure/B3040090.png)
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
概述
描述
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. It is also known as bicyclo[2.2.1]heptane-1,4-dicarboxylic acid monomethyl ester. This compound is used as a reagent with SIRT6 activating effects and has applications in treating peripheral inflammatory diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the esterification of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving SIRT6 activation.
Medicine: Explored for its therapeutic potential in treating peripheral inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid involves the activation of SIRT6, a member of the sirtuin family of proteins. SIRT6 is known to play a role in regulating inflammation, metabolism, and aging. By activating SIRT6, the compound exerts anti-inflammatory effects and may modulate various metabolic pathways.
相似化合物的比较
Similar Compounds
- Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
- Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid monomethyl ester
Uniqueness
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific structure, which allows it to activate SIRT6 effectively. This property distinguishes it from other similar compounds that may not have the same biological activity.
属性
CAS 编号 |
15448-77-8 |
|---|---|
分子式 |
C10H13O4- |
分子量 |
197.21 g/mol |
IUPAC 名称 |
4-methoxycarbonylbicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)10-4-2-9(6-10,3-5-10)7(11)12/h2-6H2,1H3,(H,11,12)/p-1 |
InChI 键 |
KVIKABYOBCHKNX-UHFFFAOYSA-M |
SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)O |
规范 SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)[O-] |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
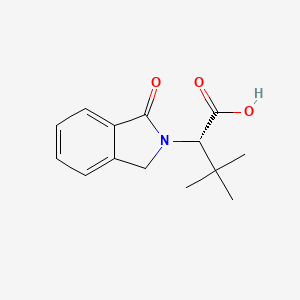

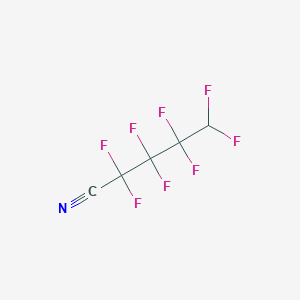
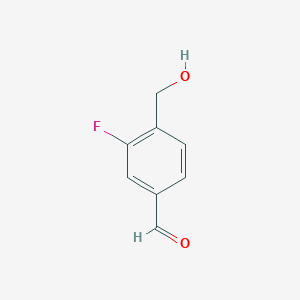

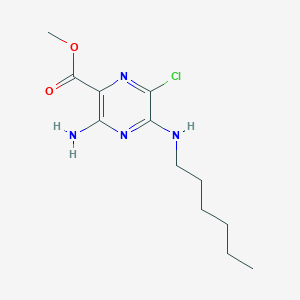
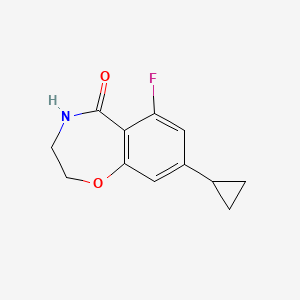

![3-[2-(tert-Butyl)-5-(trifluoromethyl)-1,3-oxazol-4-yl]propan-1-ol](/img/structure/B3040023.png)
